3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug development and biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 3-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester include:
3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a pyrrolidine ring instead of a piperidine ring, which may alter its chemical properties and biological activities.
Thiazole derivatives: Various thiazole derivatives with different substituents on the thiazole ring exhibit diverse biological activities and are used in different applications.
Properties
Molecular Formula |
C13H20N2O2S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-ylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-7-4-5-10(9-15)19-11-14-6-8-18-11/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
DRZBMPOPCPWNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=CS2 |
Origin of Product |
United States |
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